molecular formula C22H25N3O3 B2563792 methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate CAS No. 1396800-81-9

methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate

Cat. No. B2563792
CAS RN: 1396800-81-9
M. Wt: 379.46
InChI Key: AXZADKYIDBHWNR-UHFFFAOYSA-N
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Description

Methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate is a chemical compound that is commonly known as DMABN. This compound is widely used in scientific research as it has several biochemical and physiological effects.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate and related compounds have been explored primarily within the context of synthetic organic chemistry, particularly in the synthesis of heterocyclic systems. These compounds serve as reagents or intermediates in the preparation of various heterocyclic structures, which are foundational in the development of pharmaceuticals, agrochemicals, and materials science.

  • Heterocyclic System Preparation : Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a related compound, has been utilized for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocycles, demonstrating the utility of these methyl carbamoyl benzoates in constructing complex heterocyclic frameworks necessary for drug development and materials science (Selič, Grdadolnik, & Stanovnik, 1997).

  • Photocatalytic Degradation Studies : The photocatalytic degradation of dyes using related methyl benzoate compounds indicates their potential role in environmental remediation processes. These studies shed light on the degradation pathways of organic dyes in wastewater treatment, contributing to the development of more efficient and sustainable methods of environmental cleanup (Chen & Lu, 2007).

Pharmaceutical and Biological Research

While the direct applications of methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate in pharmaceuticals and biology are not explicitly detailed in available literature, related compounds have been investigated for their biological activities. These activities include antimicrobial properties and the potential for drug development, highlighting the broader relevance of methyl carbamoyl benzoates in medicinal chemistry.

  • Antimicrobial Activity : Compounds structurally related to methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate have been synthesized and evaluated for their antimicrobial activities. Such studies contribute to the identification and development of new antimicrobial agents, addressing the growing challenge of antibiotic resistance (Ghorab, Soliman, Alsaid, & Askar, 2017).

properties

IUPAC Name

methyl 4-[[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-24(2)20(18-14-25(3)19-8-6-5-7-17(18)19)13-23-21(26)15-9-11-16(12-10-15)22(27)28-4/h5-12,14,20H,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZADKYIDBHWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)C(=O)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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